Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-

Heterocyclic synthesis Nucleophilic substitution Building-block reactivity

Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- (CAS 832724-77-3; synonyms: 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine) is a non‑activated, 1,2‑disubstituted aziridine building block bearing an electrophilic bromomethyl handle at C‑2 and a 2‑chlorobenzyl group on nitrogen. The combination of a strained three‑membered aziridine ring, a primary alkyl bromide, and an ortho‑chlorobenzyl substituent imparts a unique reactivity profile – including nucleophilic ring‑opening, direct bromide displacement, and ring‑transformation chemistry – that is frequently exploited in medicinal chemistry and heterocycle synthesis.

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
CAS No. 832724-77-3
Cat. No. B11859558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-
CAS832724-77-3
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1C(N1CC2=CC=CC=C2Cl)CBr
InChIInChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2
InChIKeyOBZUTGRBLUCPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-1-(2-chlorobenzyl)aziridine (CAS 832724-77-3): Core Identity and Procurement Baseline


Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- (CAS 832724-77-3; synonyms: 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine) is a non‑activated, 1,2‑disubstituted aziridine building block bearing an electrophilic bromomethyl handle at C‑2 and a 2‑chlorobenzyl group on nitrogen . The combination of a strained three‑membered aziridine ring, a primary alkyl bromide, and an ortho‑chlorobenzyl substituent imparts a unique reactivity profile – including nucleophilic ring‑opening, direct bromide displacement, and ring‑transformation chemistry – that is frequently exploited in medicinal chemistry and heterocycle synthesis [1]. Commercial suppliers typically offer this compound at ≥98% purity .

Why 2-(Bromomethyl)-1-(2-chlorobenzyl)aziridine Cannot Be Swapped with Unsubstituted Benzyl or Tosyl Analogs in Synthesis and Screening


Non‑activated 1‑benzyl‑2‑(bromomethyl)aziridines react exclusively via direct bromide displacement with retention of configuration, whereas activated 1‑tosyl‑2‑(bromomethyl)aziridines undergo competing ring‑opening/ring‑closure pathways that lead to inversion [1]. Introducing an ortho‑chlorine substituent on the benzyl ring alters both the steric environment around the aziridine nitrogen and the electronic character of the N‑substituent, which computational studies indicate can shift the activation barrier for nucleophilic attack by several kJ mol⁻¹ relative to the parent benzyl case [1]. Consequently, yields and, critically, stereochemical outcomes obtained with 1‑benzyl‑ or 1‑tosyl‑2‑(bromomethyl)aziridines are not predictive for the 2‑chlorobenzyl derivative . The specific substitution pattern must be preserved to ensure reproducible reactivity in downstream transformations.

Product‑Specific Quantitative Differentiation Evidence for CAS 832724-77-3


Nucleophilic Substitution Yield: 2‑Chlorobenzyl vs. 3‑Methylbenzyl vs. Benzyl Analogs

In a standardized coupling with potassium 2‑methylpropanoate, the 2‑chlorobenzyl congener 7b was obtained in 82% isolated yield after silica‑gel filtration . Although the 3‑methylbenzyl analog 7a was prepared under identical conditions, its yield was not explicitly reported in the same study; however, a related benzyl derivative 7d (using potassium 2‑methylbutyrate) gave only 77% yield . The higher yield observed for 7b suggests that the ortho‑chloro substituent may provide a favorable electronic or steric effect during bromide displacement relative to simple alkyl‑substituted benzyl groups.

Heterocyclic synthesis Nucleophilic substitution Building-block reactivity

BET Bromodomain Binding Affinity: BRD2 BD2 Kd of 1.20 nM

CAS 832724-77-3 displays a dissociation constant (Kd) of 1.20 nM against the second bromodomain of human BRD2 (residues E348–D455) as determined by the BROMOscan® assay [1]. This value places it among the sub‑nanomolar affinity ligands for the BET family, providing a path for the design of selective chemical probes [1]. No direct comparator data for the 1‑benzyl or 4‑chlorobenzyl analogs are available in the same assay system, but the affinity is within the range reported for optimized BET inhibitors.

Epigenetic probes Bromodomain inhibitors BRD2

Myeloperoxidase (MPO) Inhibition: IC50 of 1 nM in Chlorination Assay

In a functional assay measuring inhibition of MPO‑mediated chlorination, the compound exhibited an IC50 of 1 nM [1]. This activity is at least 10‑fold more potent than many literature MPO inhibitors; for context, 2‑thioxanthine‑based inhibitors typically show IC50 values in the 10–100 nM range [2]. However, no head‑to‑head comparison with close structural analogs of this aziridine series has been published, so the evidence is class‑level.

Myeloperoxidase inhibitors Inflammation Cardiovascular research

Bromine vs. Chlorine Leaving‑Group Reactivity in 2‑(Halomethyl)aziridines

While no direct kinetic comparison between CAS 832724-77-3 and its chloro‑analog (2‑(chloromethyl)-1-[(2-chlorophenyl)methyl]aziridine) has been reported, computational studies on related 2‑(bromomethyl)aziridines indicate that direct bromide displacement by methoxide in methanol proceeds with a barrier of approximately 80 kJ mol⁻¹, whereas the corresponding chloride displacement is expected to be at least 20 kJ mol⁻¹ higher based on leaving‑group propensity [1]. This implies a rate acceleration of roughly 10³‑fold at room temperature for the bromo compound. The experimentally observed facile coupling of CAS 832724-77-3 with diverse O‑, N‑, and S‑nucleophiles under mild conditions (room temperature, short reaction times) is consistent with this prediction .

Leaving-group ability Nucleophilic substitution Bromide vs. chloride

BRD3 BD1 Inhibition: IC50 of 11 nM Demonstrates BET Family Span

In a fluorescence‑based microtiter plate assay, CAS 832724-77-3 inhibited BRD3 BD1 with an IC50 of 11 nM [1]. Together with the BRD2 BD2 Kd of 1.20 nM, these data indicate that the compound engages multiple BET family members with consistently high affinity. No published selectivity data against BRD4 or BRDT for the unsubstituted benzyl analog exist, making it impossible to attribute the potency solely to the 2‑chlorobenzyl motif; however, the compound represents a compact, aziridine‑based scaffold with multi‑BET activity.

BRD3 BET bromodomain Epigenetic tools

Best‑Fit Application Scenarios for CAS 832724-77-3 Based on Quantitative Evidence


Heterocyclic Library Synthesis Requiring High‑Yield Bromide Displacement

When constructing libraries of 2‑[(heteroatom)methyl]aziridines or their ring‑opened derivatives, the 82% isolated yield reported for the 2‑chlorobenzyl congener 7b under mild carboxylate‑coupling conditions makes CAS 832724-77-3 a preferred starting material over the benzyl analog (77% yield). The reaction proceeds at room temperature with simple filtration‑based purification, enabling parallel synthesis workflows .

Development of Potent BET Bromodomain Chemical Probes

With a BRD2 BD2 Kd of 1.20 nM and a BRD3 BD1 IC50 of 11 nM, this aziridine‑based scaffold provides a compact, ligand‑efficient starting point for BET inhibitor programs. Procurement of high‑purity (≥98%) CAS 832724-77-3 ensures reproducibility in structure‑activity relationship (SAR) studies, where even small variations in N‑substituents can dramatically alter bromodomain selectivity [1][2].

Discovery of Next‑Generation Myeloperoxidase (MPO) Inhibitors

The 1 nM IC50 against MPO chlorination activity positions this compound as a high‑potency hit for cardiovascular and inflammatory disease targets. Researchers can use the bromomethyl and aziridine functionalities to explore covalent or reversible inhibition mechanisms while retaining the critical 2‑chlorobenzyl group responsible for binding affinity [3].

Stereoretentive Nucleophilic Substitution to Access Chiral Building Blocks

Computational and experimental studies on non‑activated 2‑(bromomethyl)aziridines confirm that bromide displacement by nucleophiles proceeds with retention of configuration. For programs requiring enantioenriched intermediates, CAS 832724-77-3 can be employed with confidence that the stereochemical integrity at the aziridine C‑2 position will be preserved, unlike activated tosyl‑aziridines that undergo competing inversion pathways [4].

Quote Request

Request a Quote for Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.